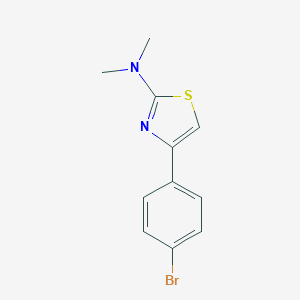

N-methyl-2-(methylamino)-5-nitronicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-2-(methylamino)benzenecarbothioamide” is a compound that has been mentioned in the context of chemical research . It’s important to note that this is not the exact compound you asked about, but it does share some structural similarities.

Synthesis Analysis

There are various methods for synthesizing compounds similar to the one you’re interested in. For example, the synthesis of N-aryl and/or heteryl cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography . For instance, the structures of 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline have been analyzed, revealing that they have N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Chemical Reactions Analysis

The chemical reactivity of a compound can be influenced by its structure. For example, a compound with a nitroethylene substructure can act as a good Michael acceptor due to the presence of a strongly electron-withdrawing nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the formation of 4-methylamino butyric acid in an N-methyl-2-pyrrolidone (NMP) pretreatment system increased the polarity of the solvent system .Applications De Recherche Scientifique

Nicotinamide N-methyltransferase (NNMT) in Cellular Metabolism and Disease

NNMT is a metabolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide using S-adenosyl methionine (SAM), directly linking one-carbon metabolism with methylation balance and NAD+ levels. NNMT's expression and activity are regulated in a tissue-specific manner, and its activity can have both physiological and pathological effects. In the liver, NNMT helps regulate lipid parameters, but its expression in adipose tissue is associated with obesity and insulin resistance. Moreover, NNMT upregulation is observed in various cancers, where it is linked to tumor progression, metastasis, and poorer clinical outcomes. Consequently, NNMT is considered a potential target for treating metabolic disorders and cancer (Roberti, Fernández, & Fraga, 2021).

NNMT as a Biomarker for Urological Cancers

NNMT's overexpression has been found in a wide range of solid malignancies, including urological cancers (renal, bladder, and prostate cancers). Its levels correlate with key prognostic parameters and patient survival, making NNMT a promising biomarker for early and non-invasive detection of these cancers. Its role in promoting cell proliferation, migration, invasiveness, and in fundamental events highlighting cancer progression suggests NNMT's potential as a molecular target for effective anti-cancer treatment (Campagna et al., 2021).

Mécanisme D'action

Target of Action

It’s structurally related to nitro-1,1-enediamines (edams) and 1,1-bis(methylthio)-2-nitroethene (nmsn), which are known to be synthetic building blocks for the synthesis of heterocyclic and fused heterocyclic compounds . These compounds are widely used in natural and synthetic drugs, indicating a broad range of potential targets .

Mode of Action

The compound contains active sites with three functional groups on an ethene motif, making it a good michael acceptor and donor . This suggests that it may interact with its targets through Michael addition, a type of nucleophilic addition reaction.

Biochemical Pathways

It’s structurally related to nitro-1,1-enediamines (edams) and 1,1-bis(methylthio)-2-nitroethene (nmsn), which are known to be involved in the synthesis of a variety of functionalized fused heterocyclic compounds . These compounds are widely used in natural and synthetic drugs, suggesting that they may affect a broad range of biochemical pathways.

Result of Action

Given its structural similarity to nitro-1,1-enediamines (edams) and 1,1-bis(methylthio)-2-nitroethene (nmsn), it’s plausible that it may have similar effects, such as the synthesis of a variety of functionalized fused heterocyclic compounds .

Safety and Hazards

Orientations Futures

The future directions of research on a compound often depend on its potential applications. For example, nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have been identified as attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds .

Propriétés

IUPAC Name |

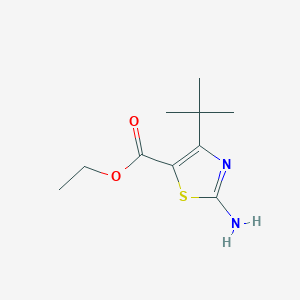

N-methyl-2-(methylamino)-5-nitropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-9-7-6(8(13)10-2)3-5(4-11-7)12(14)15/h3-4H,1-2H3,(H,9,11)(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACYUVJDLGFPOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318049 |

Source

|

| Record name | N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(methylamino)-5-nitronicotinamide | |

CAS RN |

142168-89-6 |

Source

|

| Record name | N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)

![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)